4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the isopropyl group: The final step is the alkylation of the pyrazole ring with isopropyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation reactions: Formation of oxides or other oxidized derivatives.
Reduction reactions: Formation of hydrogenated pyrazole derivatives.
Scientific Research Applications
4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and butoxymethyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. The isopropyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole
- 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole
Uniqueness
4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, butoxymethyl, and isopropyl groups provides a distinct set of properties that can be leveraged in various scientific applications.
Properties
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-15-8-11-10(12)7-13-14(11)9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBQDGVKGGNCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.